Cyclotetrasiloxane, (chloromethyl)heptamethyl-

説明

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a chemical compound . It is used in the study of the structure-activity relations of organosiloxanes and the female reproductive system .

Synthesis Analysis

A cyclotetrasiloxane modified with epoxy resin was synthesized via hydrosilylation with 1, 3, 5, 7-tetramethylcyclotetrasiloxane (D4H) and 4-vinyl-1-cyclohexane 1, 2-epoxide (VCHO) . The structure of tetramethylcyclotetrasiloxane modified with cyclohexane epoxide (D4H–VCHO) was characterized by Fourier transform .Molecular Structure Analysis

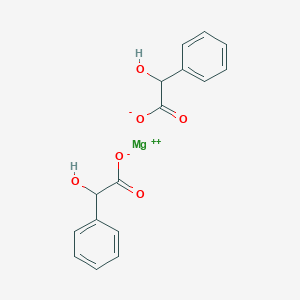

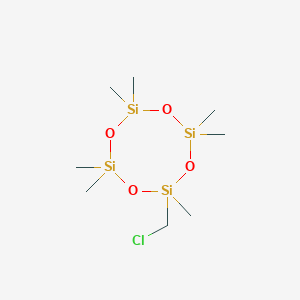

The molecular formula of Cyclotetrasiloxane, (chloromethyl)heptamethyl- is C8H23ClO4Si4 . The molecular weight is 331.06 g/mol.Chemical Reactions Analysis

The synthesis of Cyclotetrasiloxane, (chloromethyl)heptamethyl- involves a reaction with dimethyldichlorosilane 1 (Me 2 SiCl 2) and large volumes of water to produce a colorless oil . The relative amounts of each of the cyclosiloxanes varied with hydrolysis conditions such as the Me 2 SiCl 2 /H 2 O ratio and the presence of cosolvents, acids, or bases .科学的研究の応用

Synthesis of Epoxy Resins

“Cyclotetrasiloxane, (chloromethyl)heptamethyl-” can be used in the synthesis of epoxy resins. A cyclotetrasiloxane modified with epoxy resin was synthesized via hydrosilylation with 1, 3, 5, 7-tetramethylcyclotetrasiloxane (D4H) and 4-vinyl-1-cyclohexane 1, 2-epoxide (VCHO) .

LED Packaging Materials

The epoxy-modified silicone materials, synthesized using “Cyclotetrasiloxane, (chloromethyl)heptamethyl-”, can be applied as LED packaging materials . These materials have high light transmittance, strong thermal stability, suitable hardness, and low water absorption .

Enhancement of Adhesion

The introduction of epoxy groups to “Cyclotetrasiloxane, (chloromethyl)heptamethyl-” greatly enhances the adhesion of silicone resins to substrates . This is particularly useful in applications where strong adhesion is required.

Improvement of Flexibility

The cured products of “Cyclotetrasiloxane, (chloromethyl)heptamethyl-” show an improvement in flexibility. The glass transition temperature of cured materials was 151.6 °C, indicating the improvement of flexibility .

Silicone Surfactants

“Cyclotetrasiloxane, (chloromethyl)heptamethyl-” can be used in the synthesis of silicone surfactants . These surfactants have superior properties, such as wettability, ductility, and permeability .

Emulsification, Wetting, Foaming

Small-molecular silicone surfactants with simple molecular structures, synthesized using “Cyclotetrasiloxane, (chloromethyl)heptamethyl-”, outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming .

特性

IUPAC Name |

2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACIXJUXOJZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066276 | |

| Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

CAS RN |

17882-66-5 | |

| Record name | 2-(Chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Chloromethylheptamethylcyclotetrasiloxane in modifying polydimethylsiloxane (PDMS) surfaces?

A1: Chloromethylheptamethylcyclotetrasiloxane serves as a precursor to introduce reactive chlorine groups onto the PDMS surface. The research describes the synthesis of chlorine-containing polydimethylsiloxane (C-PDMS) using Chloromethylheptamethylcyclotetrasiloxane as a monomer []. This chlorine group is crucial for subsequent modification steps. The C-PDMS is then reacted with sodium diethyldithiocarbamate, which ultimately enables the photografting of hydrophilic vinyl monomers onto the PDMS surface. This process enhances the hydrophilicity of the PDMS, as evidenced by the decrease in water contact angle [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。